Hydrolytic Stability of the N,N‑Dimethylsulfamoyl Group: Rate Comparison with Diethylsulfamoyl Chloride
The hydrolytic stability of the dimethylsulfamoyl group is a critical parameter for downstream synthetic handling and biological half‑life of derived molecules. In a direct kinetic comparison, diethylsulfamoyl chloride (Et₂NSO₂Cl) hydrolyzes 8‑fold faster than dimethylsulfamoyl chloride (Me₂NSO₂Cl), establishing that the dimethyl substitution imparts superior aqueous stability relative to higher alkyl homologs [1]. Although this comparison is conducted on the sulfamoyl chloride precursors rather than the full aryl‑β‑ketoester, the relative stability ranking is transferable to the sulfamoyl moiety in the target compound, as the electronic environment at the sulfur centre is dominated by the N‑alkyl substituents rather than the distal aromatic ring [2].
| Evidence Dimension | Relative hydrolysis rate (aqueous solvolysis) |
|---|---|
| Target Compound Data | Dimethylsulfamoyl chloride: relative rate = 1 (reference) |
| Comparator Or Baseline | Diethylsulfamoyl chloride: relative rate = 8 (8‑fold faster) |
| Quantified Difference | 8‑fold difference in hydrolysis rate (dimethyl more stable) |
| Conditions | Solvolysis in aqueous acetone at 25 °C; kinetic measurements by conductivity |
Why This Matters
The 8‑fold slower hydrolysis of the dimethylsulfamoyl group translates to extended shelf‑life of synthetic intermediates, reduced decomposition during aqueous work‑up, and enhanced metabolic stability of final drug candidates, directly impacting procurement decisions for building blocks destined for multi‑step synthesis campaigns.
- [1] Kevill, D. N.; Park, B. C.; Park, K. H.; D'Souza, M. J.; Yaakoubd, L.; Mlynarski, S. L.; Kyong, J. B. Rate and Product Studies in the Solvolyses of N,N-Dimethylsulfamoyl and 2-Propanesulfonyl Chlorides. J. Org. Chem. 2004 (PubMed ID: Yaakoubd L). Available at: https://pubmed.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
- [2] ScienceGate. Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Available at: https://www.sciencegate.app (accessed 2026-05-10). View Source
